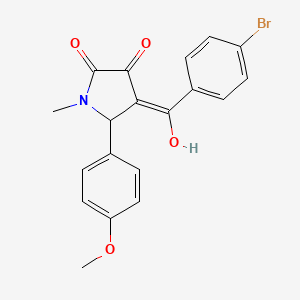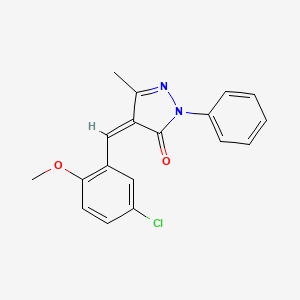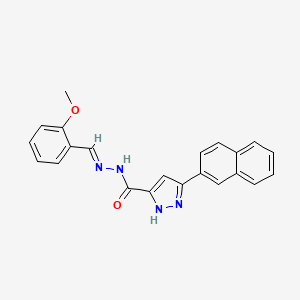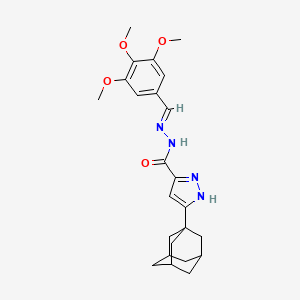![molecular formula C16H14N2O4 B3888108 4,6-dimethyl-3-[3-(4-nitrophenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3888108.png)
4,6-dimethyl-3-[3-(4-nitrophenyl)acryloyl]-2(1H)-pyridinone
描述
4,6-dimethyl-3-[3-(4-nitrophenyl)acryloyl]-2(1H)-pyridinone, also known as DMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNP is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. This compound has a unique structure and exhibits interesting properties that make it a promising candidate for use in scientific research.
作用机制
The mechanism of action of 4,6-dimethyl-3-[3-(4-nitrophenyl)acryloyl]-2(1H)-pyridinone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism and energy production. This compound has been shown to inhibit the activity of mitochondrial complex I, which is an essential component of the electron transport chain. This inhibition leads to a decrease in ATP production and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor, antibacterial, and antifungal properties, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the primary advantages of 4,6-dimethyl-3-[3-(4-nitrophenyl)acryloyl]-2(1H)-pyridinone is its relatively simple synthesis method, which makes it easy to obtain in large quantities for use in laboratory experiments. Additionally, this compound exhibits a high degree of selectivity for certain enzymes and cellular processes, making it a valuable tool for studying these processes in vitro. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for research involving 4,6-dimethyl-3-[3-(4-nitrophenyl)acryloyl]-2(1H)-pyridinone. One area of interest is in the development of new drugs and pharmaceuticals based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular metabolism and energy production. Finally, the potential neuroprotective effects of this compound should be further explored, particularly in the context of neurodegenerative diseases.
科学研究应用
4,6-dimethyl-3-[3-(4-nitrophenyl)acryloyl]-2(1H)-pyridinone has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs and pharmaceuticals. This compound has been shown to exhibit significant anti-tumor activity in vitro and in vivo, making it a potential candidate for use in cancer treatment. Additionally, this compound has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
属性
IUPAC Name |
4,6-dimethyl-3-[(E)-3-(4-nitrophenyl)prop-2-enoyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-9-11(2)17-16(20)15(10)14(19)8-5-12-3-6-13(7-4-12)18(21)22/h3-9H,1-2H3,(H,17,20)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMGCWVRARSKME-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(4-methoxybenzyl)amino]methylene}-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3888025.png)




![3-[3-hydroxy-4-(4-methylbenzoyl)-5-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3888059.png)


![N'-[1-(4-bromophenyl)ethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3888097.png)
![ethyl 1-{[(2-ethylpyrimidin-5-yl)carbonyl]amino}cyclobutanecarboxylate](/img/structure/B3888099.png)
![4-(2-chlorobenzyl)-N-[1-(4-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B3888107.png)
![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3888116.png)

![2-(1H-benzimidazol-1-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3888134.png)